(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone, commonly referred to as JWH 016-d9, is a synthetic cannabinoid that serves primarily as an analytical reference standard. It is utilized in various scientific applications, particularly in the quantification of cannabinoids through advanced analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry. The compound features a deuterated butyl chain, enhancing its stability and precision in quantification, making it valuable in forensic toxicology and pharmacological research .
JWH 016-d9 is classified under synthetic cannabinoids, which are compounds designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. This compound is synthesized to study its interactions with cannabinoid receptors in biological systems. Its synthesis involves the incorporation of deuterium atoms into the molecular structure, which aids in distinguishing it from non-deuterated analogs during analytical procedures .
The synthesis of (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone follows a multi-step process:
Industrial production often employs automated synthesis techniques to maximize yield and purity, resulting in formulations that are typically prepared as solutions for ease of use in laboratory settings.
The molecular formula for (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone is C24H23NO, with a molecular weight of approximately 341.4 g/mol. The structural representation includes:
This structure reveals a complex arrangement that contributes to its interaction with cannabinoid receptors.
The primary chemical reactions involving (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone include:
These interactions are crucial for understanding its pharmacological effects and potential therapeutic applications.
(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone exerts its effects primarily through binding to cannabinoid receptors located in the central nervous system and peripheral tissues. The mechanism involves:
Quantitative assessments of its binding affinity provide insights into its potency relative to other synthetic cannabinoids.
The physical properties of (1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone include:
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO |
| Molecular Weight | 341.4 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Chemical properties include stability under standard laboratory conditions and reactivity towards various reagents used in analytical chemistry .
(1-butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone has several applications:
Research involving this compound aids in understanding the pharmacological effects of synthetic cannabinoids on human health and their potential therapeutic uses .
(1-Butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone is a deuterated analogue of the synthetic cannabinoid receptor agonist JWH-073, classified within the naphthoylindole structural group of new psychoactive substances (NPS). This compound belongs to the first generation of synthetic cannabinoids designed to mimic the effects of ∆9-tetrahydrocannabinol (THC) through potent agonism of cannabinoid receptors. The naphthoylindole class is characterized by a 1H-indole core structure with a naphthoyl group attached at the 3-position and various alkyl substituents at the nitrogen atom (N1) of the indole ring. The deuterated variant specifically incorporates nine deuterium atoms (d9) within the N-butyl side chain, replacing all hydrogen atoms in the butyl group while retaining the 2-methyl substitution on the indole core. This molecular modification places it within a specialized category of isotopically labeled SCRAs primarily utilized as internal standards in analytical chemistry rather than recreational substances [1] [5] [7].
Within the broader SCRA classification, this compound exhibits the structural hallmarks of classical synthetic cannabinoids developed by Huffman et al. during the 1990s and early 2000s. These compounds were originally created to investigate structure-activity relationships at cannabinoid receptors CB1 and CB2. Unlike later generations of SCRAs that feature more complex core structures (e.g., indazoles, azaindoles, or quinolinyl esters), naphthoylindoles like the deuterated JWH-073 variant maintain the prototypical indole-3-carbonyl pharmacophore that defines this chemical class. The presence of the 2-methyl group on the indole ring represents a specific structural modification known to influence receptor binding kinetics and metabolic stability compared to non-methylated counterparts like JWH-018 [4] [7].
Table 1: Classification Characteristics of Deuterated Naphthoylindole SCRAs
| Structural Feature | (1-Butyl-2-methyl-1H-d9-indol-3-yl)-1-naphthalenyl-methanone | Prototypical SCRAs |
|---|---|---|
| Core Structure | Indole with 3-(1-naphthoyl) group | Indole/Indazole/Others |
| N1-Substituent | Butyl-d9 (tetradeuteriobutyl) | Pentyl/Hexyl/Heptyl |
| Indole C2 Modification | Methyl group present | Typically unsubstituted |
| Isotopic Label | Deuterium (d9) on alkyl chain | Generally unlabeled |
| Primary Research Use | Analytical reference standard | Receptor binding studies |
The deuterated JWH-073 compound exemplifies strategic functional group modifications employed in NPS development, particularly through alkyl chain deuteration and indole ring methylation. Research on structural analogues reveals that subtle changes to the naphthoylindole scaffold significantly alter physicochemical properties and receptor interactions while maintaining the core cannabimimetic activity. The parent compound JWH-073 ((1-butyl-1H-indol-3-yl)-1-naphthalenyl-methanone) differs from its more potent relative JWH-018 by featuring a butyl group instead of a pentyl chain at the indole nitrogen position. This reduction in alkyl chain length from C5 to C4 reduces CB1 receptor affinity while maintaining significant activity, demonstrating how N-alkyl chain length serves as a critical modulator of SCRA potency [2] [7].
The incorporation of a methyl group at the C2 position of the indole ring represents another significant structural modification observed in synthetic cannabinoid design. Studies on non-deuterated 2-methylindole derivatives (e.g., 2-methyl-1-pentyl-1H-indol-3-yl-(1-naphthyl)methanes) reveal that this substitution pattern substantially reduces receptor affinity compared to non-methylated analogues. Molecular modeling suggests this reduction occurs because the 2-methyl group sterically hinders optimal aromatic stacking interactions within the transmembrane helices 3-4-5-6 region of the CB1 receptor, which is crucial for ligand binding and activation. This structural insight informs how minor modifications influence SCRA activity [4].
The deuteration strategy exemplifies sophisticated modifications aimed at altering analytical detectability rather than pharmacological activity. By replacing nine hydrogen atoms with deuterium in the N-butyl chain (creating a tetradeuteriobutyl group), chemists create a compound with nearly identical receptor binding properties to non-deuterated JWH-073, but with distinct mass spectrometric characteristics. This deuteration approach produces a mass shift that facilitates discrimination between the reference standard and endogenous compounds or non-deuterated analytes in complex matrices, making it invaluable for analytical research on NPS metabolism and environmental detection. The deuterated analogue's application in wastewater-based epidemiology studies demonstrates how such specifically modified compounds serve as essential tools for monitoring community-level NPS consumption patterns without themselves being substances of abuse [2] [5] [7].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8